REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][CH2:11]O)[CH:5]=[CH:6][C:7]=1[Cl:8].CS(Cl)(=O)=O.Cl.[C-:19]#[N:20].[K+]>N1C=CC=CC=1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][CH2:11][C:19]#[N:20])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaHCO3 twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and the organic portion dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting light yellow sulfonate ester was immediately dissolved in DMF (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
water (4 mL) and cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at rt for 72 h
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine twice, dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by ISCO chromatography (EtOAc/Hexanes 0-80%, column 80 g)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.8 mmol | |
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 253.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |